(2S)-Octyl--hydroxyglutarate
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Overview
Description
(2S)-Octyl–hydroxyglutarate is an organic compound that belongs to the class of esters. It is derived from glutaric acid and octanol. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Octyl–hydroxyglutarate typically involves the esterification of glutaric acid with octanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of (2S)-Octyl–hydroxyglutarate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of immobilized catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (2S)-Octyl–hydroxyglutarate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Octanoic acid and glutaric acid.
Reduction: Octanol and glutaric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(2S)-Octyl–hydroxyglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used as a plasticizer in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-Octyl–hydroxyglutarate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release octanol and glutaric acid. These metabolites can then participate in various metabolic pathways, influencing cellular functions.
Comparison with Similar Compounds
(2S)-Octyl–hydroxybutyrate: Similar ester derived from butyric acid and octanol.
(2S)-Octyl–hydroxysuccinate: Ester derived from succinic acid and octanol.
Comparison:
Structural Differences: While all these compounds are esters, they differ in the length and structure of the acid component.
Reactivity: The reactivity of these compounds can vary based on the nature of the acid component. For example, (2S)-Octyl–hydroxybutyrate may undergo faster hydrolysis due to the shorter chain length of butyric acid.
Applications: Each compound has unique applications based on its structural properties. (2S)-Octyl–hydroxyglutarate is particularly valued for its stability and versatility in various chemical reactions.
Properties
Molecular Formula |
C13H23O5- |
---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
(4S)-4-hydroxy-5-octoxy-5-oxopentanoate |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/p-1/t11-/m0/s1 |
InChI Key |
UJZOKTKSGUOCCM-NSHDSACASA-M |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@H](CCC(=O)[O-])O |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)[O-])O |
Origin of Product |
United States |
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